molecular formula C8H5F3N4O2 B10904651 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10904651
M. Wt: 246.15 g/mol
InChI Key: PZCQVXKMTFMZEV-UHFFFAOYSA-N
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Description

7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3,5-diaminopyrazole with 4-methoxy-1,1,1-trifluoro-3-buten-2-one in the presence of a suitable catalyst and solvent, such as acetonitrile . The reaction conditions often require heating and stirring to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

Scientific Research Applications

7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5F3N4O2

Molecular Weight

246.15 g/mol

IUPAC Name

7-methyl-3-nitro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H5F3N4O2/c1-4-2-6(8(9,10)11)13-7-5(15(16)17)3-12-14(4)7/h2-3H,1H3

InChI Key

PZCQVXKMTFMZEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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